molecular formula C17H17N9 B2506554 4-(4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-1,4-二氮杂环庚烷-1-基)吡啶并[3,4-d]嘧啶 CAS No. 2320669-47-2

4-(4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-1,4-二氮杂环庚烷-1-基)吡啶并[3,4-d]嘧啶

货号: B2506554
CAS 编号: 2320669-47-2
分子量: 347.386
InChI 键: NFGPTONSMSXYOZ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine is a useful research compound. Its molecular formula is C17H17N9 and its molecular weight is 347.386. The purity is usually 95%.
BenchChem offers high-quality 4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

当然!以下是关于“4-(4-([1,2,4]三唑并[4,3-b]哒嗪-6-基)-1,4-二氮杂环庚烷-1-基)吡啶并[3,4-d]嘧啶”的科学研究应用的综合分析:

癌症治疗

该化合物因其抑制细胞周期蛋白依赖性激酶 2 (CDK2) 的能力而显示出作为潜在癌症治疗方法的希望。CDK2 对细胞周期调节至关重要,其抑制会导致肿瘤细胞增殖的抑制。 研究表明,该化合物的衍生物对各种癌细胞系表现出显着的细胞毒活性,包括 MCF-7(乳腺癌)、HCT-116(结肠癌)和 HepG-2(肝癌) .

抗菌活性

该化合物因其抗菌特性而被探索。它对一系列细菌和真菌病原体表现出有效性。 这使其成为开发新型抗菌剂的潜在候选者,尤其是在抗生素耐药性不断上升的情况下 .

抗病毒应用

研究表明,该化合物可能对某些病毒感染有效。它干扰病毒复制过程的能力使其成为抗病毒药物开发的有希望的候选者。 这对治疗选择有限的病毒尤为重要 .

神经保护作用

人们越来越关注该化合物的神经保护作用。它因其保护神经元免受损伤的潜力而得到研究,这可能有助于治疗阿尔茨海默病和帕金森病等神经退行性疾病。 该化合物调节神经元存活和凋亡中涉及的各种信号通路的能力是研究的关键领域 .

抗炎特性

该化合物在各种研究中已证明具有抗炎特性。它可以抑制促炎细胞因子的产生并减少不同模型中的炎症。 这使其成为治疗类风湿性关节炎和炎症性肠病等炎症性疾病的潜在治疗剂 .

药物递送系统

最后,该化合物因其在药物递送系统中的作用而得到研究。其独特的化学结构使其可用作其他治疗剂的载体,从而增强其递送和功效。这种应用在靶向治疗的开发中尤其重要,在靶向治疗中,将药物精确地递送至特定组织或细胞至关重要。

RSC Advances Nature MDPI RSC Advances Nature : MDPI : RSC Advances : Nature

未来方向

The development of BRD4 inhibitors, including [1,2,4]triazolo[4,3-b]pyridazine derivatives, is an active area of research . These compounds offer promising starting molecules for designing potent BRD4 inhibitors . Future research will likely focus on optimizing these compounds for increased potency and improved physical properties .

生化分析

Biochemical Properties

4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine: plays a crucial role in various biochemical reactions. It has been shown to interact with several enzymes and proteins, including cyclin-dependent kinase 2 (CDK2) and cyclin A2 . These interactions are primarily inhibitory, leading to the suppression of CDK2 activity, which is essential for cell cycle regulation. The compound’s ability to inhibit CDK2 makes it a promising candidate for cancer treatment, as it can selectively target tumor cells .

Cellular Effects

The effects of 4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Specifically, the compound has been observed to induce apoptosis in cancer cell lines such as MCF-7, HCT-116, and HepG-2 . This apoptotic effect is mediated through the disruption of cell cycle progression and the activation of pro-apoptotic pathways.

Molecular Mechanism

At the molecular level, 4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine exerts its effects through several mechanisms. It binds to the active site of CDK2, inhibiting its kinase activity and preventing the phosphorylation of downstream targets . This inhibition leads to cell cycle arrest at the G1 phase, thereby halting cell proliferation. Additionally, the compound can modulate gene expression by affecting transcription factors and signaling molecules involved in cell survival and apoptosis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine have been studied over various time points. The compound demonstrates stability under physiological conditions, with minimal degradation observed over extended periods . Long-term studies have shown that continuous exposure to the compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells. The effects may vary depending on the cell type and experimental conditions.

Dosage Effects in Animal Models

The effects of 4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine in animal models are dose-dependent. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss, organ damage, and hematological abnormalities have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine: is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound’s metabolism results in the formation of various metabolites, some of which retain biological activity. These metabolic processes can influence the compound’s pharmacokinetics and overall therapeutic potential.

Transport and Distribution

Within cells and tissues, 4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into target cells and its accumulation in specific tissues. The compound’s distribution is influenced by factors such as tissue perfusion, binding affinity, and cellular uptake mechanisms.

Subcellular Localization

The subcellular localization of 4-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl)pyrido[3,4-d]pyrimidine plays a critical role in its activity and function. The compound is primarily localized in the cytoplasm and nucleus, where it exerts its inhibitory effects on CDK2 and other molecular targets . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, enhancing its therapeutic efficacy.

属性

IUPAC Name

4-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyrido[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N9/c1-6-24(16-3-2-15-22-21-12-26(15)23-16)8-9-25(7-1)17-13-4-5-18-10-14(13)19-11-20-17/h2-5,10-12H,1,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFGPTONSMSXYOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C2=NC=NC3=C2C=CN=C3)C4=NN5C=NN=C5C=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。